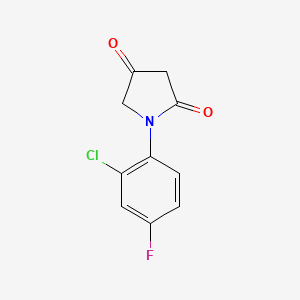
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . This specific compound has a chlorine atom and a fluorine atom attached to the phenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized using different strategies . These include constructing the ring from different cyclic or acyclic precursors, or functionalizing preformed pyrrolidine rings . The spatial orientation of substituents and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring attached to a phenyl ring, which has chlorine and fluorine substituents . The InChI code for this compound is 1S/C10H7ClFNO2/c11-8-3-6 (12)1-2-9 (8)13-5-7 (14)4-10 (13)15/h1-5,14-15H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.62 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Corrosion Inhibition
One study highlighted the use of pyrrolidine-2,4-dione derivatives as effective corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate significant inhibition efficiency, which increases with concentration, suggesting their potential in protecting metal surfaces against corrosion in industrial settings (Zarrouk et al., 2015).
Luminescent Materials
Another application involves the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibit strong fluorescence and high quantum yields. These polymers have potential applications in optoelectronics and as luminescent materials for various technologies (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
Research into π-conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units has opened new avenues for the development of materials with applications in electronics. These polymers, characterized by their solubility, processability, and strong photoluminescence, are suitable for electronic applications due to their optical properties (Beyerlein & Tieke, 2000).
Organic Fluorophores for Sensing
In the field of chemical sensing, heteroatom-containing organic fluorophores based on pyrrolidine derivatives have been designed for pH sensing. These materials exhibit reversible fluorescence changes in response to pH variations, making them useful for developing fluorescent sensors (Yang et al., 2013).
Antiviral Agents
Furthermore, modifications of pyrrolidine-2,4-dione scaffolds have led to the development of compounds with antiviral activities against HIV-1. This showcases the pharmaceutical applications of these derivatives in designing new therapeutic agents (Liu et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
The pyrrolidine scaffold, which is part of “1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione”, is widely used in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure-activity relationship of these compounds could also be investigated .
特性
IUPAC Name |
1-(2-chloro-4-fluorophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-8-3-6(12)1-2-9(8)13-5-7(14)4-10(13)15/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBYHRLXCARQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2867449.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2867451.png)
![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)
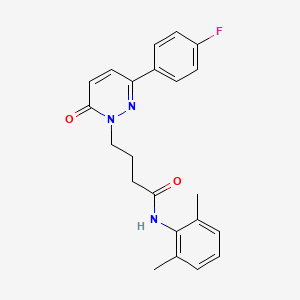
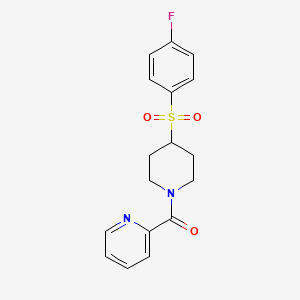
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)
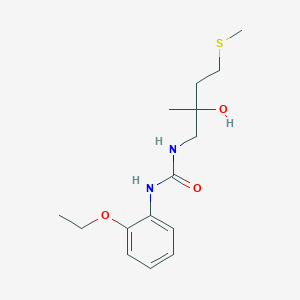
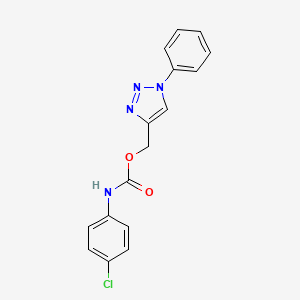
![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)
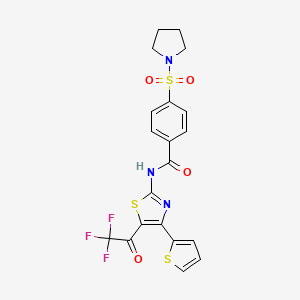

![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)